Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a fluorophenyl group and a carboxylate ester
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets, leading to a range of biological outcomes . The specific mode of action would depend on the exact biological activity exhibited by this compound.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of biological outcomes . The specific pathways affected would depend on the exact biological activity exhibited by this compound.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities . The specific effects would depend on the exact biological activity exhibited by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-haloketones with thioamides under basic conditions . For instance, 2-fluorobenzoyl chloride can be reacted with thioacetamide in the presence of a base like sodium hydroxide to form the thiazole ring, followed by esterification with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: Similar in structure but contains a pyridine ring instead of a thiazole ring.
Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar thiazole structure with different substituents.
Uniqueness: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both a fluorophenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRZFGLEWZSRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743509 |
Source
|
Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221403-87-7 |
Source
|
Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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